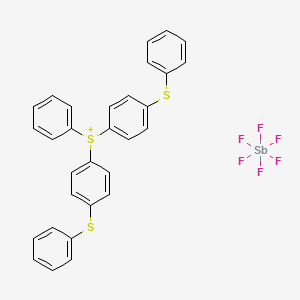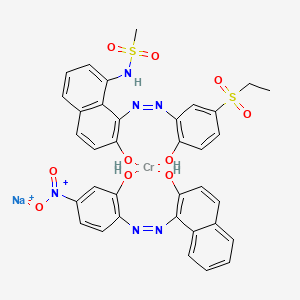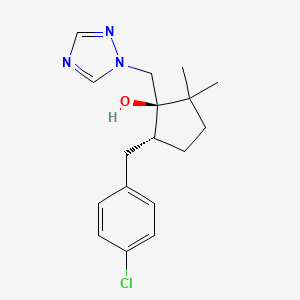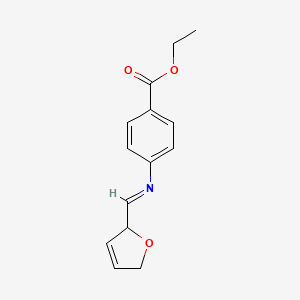
2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a synthetic compound that belongs to the class of thiopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s stereochemistry. Common synthetic routes may include:
Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the dimethylamino group.
Cyclization reactions: Forming the thiopyran ring structure.
Hydrochloride formation: Converting the free base to its hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thiopyran ring to sulfoxides or sulfones.
Reduction: Reduction of the chlorophenyl group to a phenyl group.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its chemical properties in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: Modulating receptor activity and signaling pathways.
Enzyme inhibition: Inhibiting specific enzymes involved in metabolic processes.
Cellular effects: Affecting cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran ring structures.
Chlorophenyl compounds: Compounds containing the chlorophenyl group.
Dimethylamino compounds: Compounds with the dimethylamino functional group.
Uniqueness
2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
119558-32-6 |
|---|---|
Fórmula molecular |
C14H21Cl2NOS |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
(3R,4S)-4-(2-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-11-10-18-8-7-14(11,17)12-5-3-4-6-13(12)15;/h3-6,11,17H,7-10H2,1-2H3;1H/t11-,14-;/m0./s1 |
Clave InChI |
IAXWSDZBADPLMW-XCBLFTOQSA-N |
SMILES isomérico |
CN(C)C[C@H]1CSCC[C@]1(C2=CC=CC=C2Cl)O.Cl |
SMILES canónico |
CN(C)CC1CSCCC1(C2=CC=CC=C2Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















